molecular formula C15H20O3 B8286503 Ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No. B8286503
M. Wt: 248.32 g/mol
InChI Key: NOMNBSIOKXXCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

NOMNBSIOKXXCJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one 46.1 (10.0 g, 56.7 mmol, Aldrich) and triethyl phosphonoacetate (13.6 mL, 68.1 mmol) in THF (250 mL) was added potassium tert-butoxide (1.0M solution in THF (68.1 mL, 68.1 mmol)) via addition funnel over 15 minutes. The resulting mixture was stirred at room temperature for 16 hours (LC-MS showed no difference between 15 minutes and 16 hours) after addition. The mixture was concentrated and re-suspended in hexanes (250 mL). The mixture was passed through a silica gel plug (50 g silica) and rinsed with 1 L of hexanes. The resulting mixture was concentrated to give two pure products (535 mg and 267 mg). Both products were dissolved in EtOH and stirred with Pd/C under H2 for 16 hours. LC-MS showed that both gave the same desired product. The mixture was combined, filtered, and concentrated to give 46.2 (0.77 g, 5.5% yield). MS ESI (pos.) M/E: 249 (M+H).
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